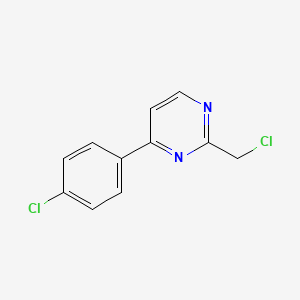

2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine

CAS No.:

Cat. No.: VC16946231

Molecular Formula: C11H8Cl2N2

Molecular Weight: 239.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8Cl2N2 |

|---|---|

| Molecular Weight | 239.10 g/mol |

| IUPAC Name | 2-(chloromethyl)-4-(4-chlorophenyl)pyrimidine |

| Standard InChI | InChI=1S/C11H8Cl2N2/c12-7-11-14-6-5-10(15-11)8-1-3-9(13)4-2-8/h1-6H,7H2 |

| Standard InChI Key | KSWPWVUMQAMOIY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=NC=C2)CCl)Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) functionalized with two distinct substituents:

-

Position 2: A chloromethyl group (), which introduces reactivity for nucleophilic substitution.

-

Position 4: A 4-chlorophenyl group (), contributing aromaticity and steric bulk.

The IUPAC name, 2-(chloromethyl)-4-(4-chlorophenyl)pyrimidine, reflects this substitution pattern. The SMILES notation for the compound is , and its InChIKey is KSWPWVUMQAMOIY-UHFFFAOYSA-N .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.10 g/mol |

| CAS Number | 944906-03-0 |

| SMILES | ClC1=CC=C(C=C1)C2=NC(=NC=C2Cl)CCl |

Synthesis and Reaction Pathways

Optimization Challenges

Key challenges in synthesizing this compound include:

-

Regioselectivity: Ensuring precise substitution at positions 2 and 4.

-

Stability of Intermediates: The chloromethyl group is prone to hydrolysis, necessitating anhydrous conditions.

-

Purification: Chromatographic techniques (e.g., silica gel with hexane/ethyl acetate eluents) are critical for isolating the pure product .

Physicochemical and Spectroscopic Properties

Physical State and Solubility

The compound is typically obtained as a solid or oil, depending on purification methods. Its solubility profile includes:

-

High Solubility: In polar aprotic solvents (e.g., acetonitrile, dichloromethane).

-

Low Solubility: In water and nonpolar solvents (e.g., hexane).

Spectroscopic Characterization

-

NMR Spectroscopy:

-

NMR: Signals for aromatic protons (δ 7.2–8.5 ppm), chloromethyl () protons (δ 4.5–5.0 ppm), and pyrimidine ring protons (δ 8.0–9.0 ppm).

-

NMR: Peaks corresponding to the pyrimidine carbons (δ 150–160 ppm), aromatic carbons (δ 120–140 ppm), and chloromethyl carbon (δ 45–50 ppm).

-

-

Mass Spectrometry: A molecular ion peak at 239.10 () with fragments at 204 () and 168 () .

Challenges and Future Perspectives

Stability and Toxicity Concerns

-

Hydrolytic Instability: The chloromethyl group may hydrolyze to a hydroxymethyl derivative, requiring stabilized formulations.

-

Environmental Impact: Chlorinated compounds often pose ecotoxicity risks, necessitating green chemistry approaches.

Research Opportunities

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.

-

Catalytic Applications: Exploring use in asymmetric synthesis or photocatalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume